

# Application Note: YJ1206-Induced Apoptosis in Prostate Cancer Cells via Cleaved PARP Detection

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## Compound of Interest

Compound Name: YJ1206

Cat. No.: B15541423

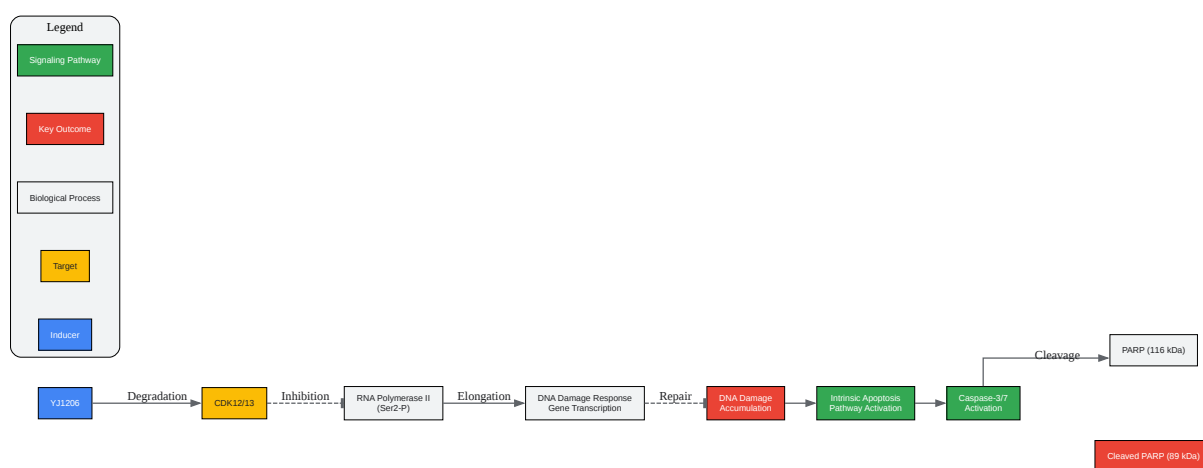
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Audience: Researchers, scientists, and drug development professionals.

## Introduction

**YJ1206** is an orally bioavailable small molecule that functions as a potent and selective degrader of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). [1][2][3] These kinases are crucial regulators of gene transcription and the DNA damage response (DDR).[1] **YJ1206**'s mechanism of action involves the inhibition of serine 2 phosphorylation of the RNA polymerase II complex, which disrupts gene transcription, particularly of genes involved in DNA repair.[1][2] This leads to an accumulation of DNA damage, cell-cycle arrest, and ultimately, the induction of apoptosis in cancer cells.[1][3] A key hallmark of apoptosis is the cleavage of Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair.[4][5] During apoptosis, PARP is cleaved by caspases, primarily caspase-3 and -7, from its full-length form (approximately 116 kDa) into an 89 kDa and a 24 kDa fragment.[4][6][7] The detection of the 89 kDa cleaved PARP fragment by Western blot is a reliable indicator of apoptotic cell death.[5][8] This application note provides a detailed protocol for assessing **YJ1206**-induced apoptosis in prostate cancer cells by detecting cleaved PARP.

## Signaling Pathway



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Caption: **YJ1206**-induced apoptosis signaling pathway.

## Experimental Protocols

## Cell Culture and Treatment

- Cell Line: VCaP (prostate cancer cell line) or another suitable prostate cancer cell line.
- Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Seeding: Seed VCaP cells in 6-well plates at a density of 1 x 10<sup>6</sup> cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare a stock solution of **YJ1206** in DMSO. Further dilute the stock solution in a complete cell culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500 nM). Ensure the final DMSO concentration does not exceed 0.1% in all wells.
- Treatment: Remove the culture medium and replace it with the medium containing the various concentrations of **YJ1206** or vehicle control (DMSO).
- Incubation: Incubate the treated cells for a predetermined time course (e.g., 24, 48, or 72 hours).

## Protein Lysate Preparation

- Cell Harvesting: After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
- Lysis: Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
- Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Incubation: Incubate the lysate on ice for 30 minutes, vortexing every 10 minutes.
- Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

- **Supernatant Collection:** Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit.
- **Storage:** Store the lysates at -80°C until use.

## Western Blotting for Cleaved PARP Detection

- **Sample Preparation:** Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load the samples onto a 4-12% gradient SDS-PAGE gel and run the electrophoresis until the dye front reaches the bottom of the gel.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane overnight at 4°C with a primary antibody specific for cleaved PARP (Asp214) (89 kDa). A primary antibody for full-length PARP (116 kDa) can also be used, which will detect both the full-length and cleaved fragments. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody (e.g., β-actin or GAPDH).
- **Washing:** Wash the membrane three times for 10 minutes each with TBST.
- **Secondary Antibody Incubation:** Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Add a chemiluminescent substrate (ECL) to the membrane and visualize the protein bands using an imaging system.

- **Densitometry Analysis:** Quantify the band intensities using image analysis software. Normalize the cleaved PARP band intensity to the loading control.

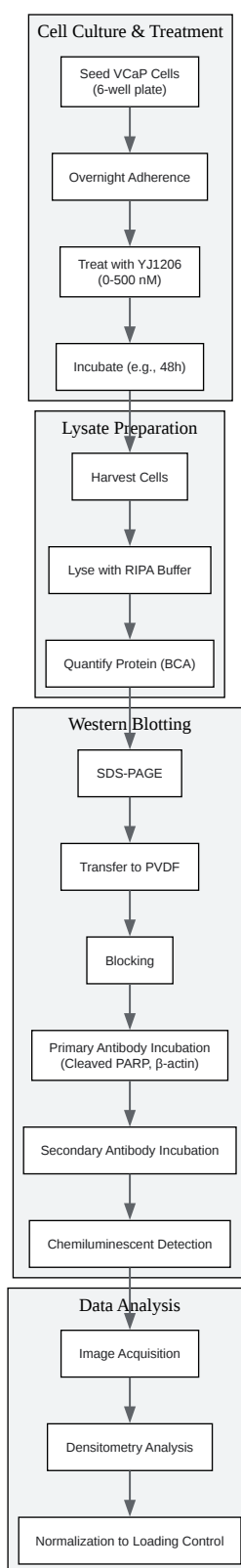
## Data Presentation

Table 1: Densitometric Analysis of Cleaved PARP in VCaP Cells Treated with **YJ1206** for 48 Hours

YJ1206 Concentration (nM)	Cleaved PARP (89 kDa) Relative Intensity (Normalized to $\beta$ -actin)	Fold Change (vs. Vehicle Control)
0 (Vehicle)	1.00 $\pm$ 0.12	1.0
10	1.85 $\pm$ 0.21	1.9
50	4.23 $\pm$ 0.35	4.2
100	7.98 $\pm$ 0.62	8.0
500	12.54 $\pm$ 1.10	12.5

Data are represented as mean  $\pm$  standard deviation from three independent experiments.

## Experimental Workflow



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Caption: Experimental workflow for cleaved PARP detection.

## Conclusion

The protocols and data presented in this application note demonstrate a robust method for evaluating the pro-apoptotic effects of **YJ1206** by detecting the cleavage of PARP. A dose-dependent increase in the 89 kDa cleaved PARP fragment confirms that **YJ1206** induces apoptosis in prostate cancer cells, consistent with its mechanism of action as a CDK12/13 degrader leading to DNA damage and cell death.[1][2] This assay serves as a reliable tool for researchers in the field of oncology and drug development to characterize the apoptotic activity of **YJ1206** and similar compounds.

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